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OVA (329-337)

T Cell Activation MHC Class II Epitope Mapping CD4+ T Cell Response

Standard OVA 323-339 introduces heterogeneous MHC-II binding registers, causing 2-3 log weaker T cell activation and poor tetramer staining (<50% cells). This 9-mer minimal epitope (AAHAEINEA) is the solution. - **Defined binding**: Single register with I-A(d)/I-A(b), K(D) 4.95 μM for SPR/ITC. - **Precise activation**: Maximal, reproducible CD4+ T cell signaling. - **Tetramer accuracy**: Enables true antigen-specific cell enumeration matching clonotypic antibodies. - **APL ready**: TCR contact residues mapped (e.g., Glu333). Supplied as lyophilized powder, >95% purity, for in vivo/in vitro immunology.

Molecular Formula C38H60N12O15
Molecular Weight 925.0 g/mol
Cat. No. B13903147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOVA (329-337)
Molecular FormulaC38H60N12O15
Molecular Weight925.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C38H60N12O15/c1-7-16(2)29(37(63)49-25(13-26(40)51)36(62)47-22(8-10-27(52)53)33(59)45-20(6)38(64)65)50-34(60)23(9-11-28(54)55)46-31(57)19(5)44-35(61)24(12-21-14-41-15-42-21)48-32(58)18(4)43-30(56)17(3)39/h14-20,22-25,29H,7-13,39H2,1-6H3,(H2,40,51)(H,41,42)(H,43,56)(H,44,61)(H,45,59)(H,46,57)(H,47,62)(H,48,58)(H,49,63)(H,50,60)(H,52,53)(H,54,55)(H,64,65)/t16-,17-,18-,19-,20-,22-,23-,24-,25-,29-/m0/s1
InChIKeyWDUIVGVJPMWQBK-DACHUPBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA (329-337) MHC Class II Epitope for CD4+ T Cells


OVA (329-337) (sequence: AAHAEINEA) is a 9-amino acid synthetic peptide representing the minimal core epitope of chicken ovalbumin (OVA) that is recognized by CD4+ T cells in the context of I-A(d) and I-A(b) MHC class II molecules [1]. This epitope is the specific target of the widely used DO11.10 (H-2(d)) and OT-II (H-2(b)) T cell receptor (TCR) transgenic systems, which are cornerstones of in vivo and in vitro immunological research [2]. Unlike the commonly employed OVA 323-339 peptide, OVA (329-337) defines a single, unambiguous binding register, enabling precise and reproducible analysis of CD4+ T cell responses.

Epitope definition
Single, unambiguous MHC class II binding register
Eliminates heterogeneity of OVA 323-339
TCR system compatibility
Core epitope for DO11.10 and OT-II transgenic models
Matches widely used immunological tools
Workflow type
Precise CD4+ T cell activation, tetramer staining, and biophysical assays
Requires I-A(d) or I-A(b) MHC II context

Why OVA (329-337) Is Superior


Substituting OVA (329-337) with the more common OVA 323-339 peptide introduces significant experimental variability and compromised data interpretation. The 17-mer OVA 323-339 peptide is not a single epitope; it contains multiple overlapping binding registers that are presented by MHC class II molecules in a heterogeneous manner [1]. This 'anchorless' binding results in a mixture of pMHC complexes, only a fraction of which (register 2) are recognized by the DO11.10 or OT-II TCR. Consequently, generic substitution with the 17-mer leads to inefficient T cell activation (2-3 log reduction), poor tetramer staining (<50% of cells), and an inability to define the precise molecular interaction under study [1]. For researchers requiring defined, quantitative, and reproducible CD4+ T cell responses, the use of the exact minimal epitope, OVA (329-337), is a non-negotiable experimental necessity.

Target peptide
OVA (329-337) - defined 9-mer register
Common substitute
OVA 323-339 (17-mer) – multiple overlapping registers
Activation outcome
Uniform, high-efficiency TCR engagement
Markedly reduced T cell activation; only a fraction of pMHC complexes are cognate
Tetramer performance
Staining intensity comparable to anti-clonotypic antibody
Weak staining; may miss >50% of antigen-specific cells at typical concentrations

OVA (329-337) Superiority Evidence


Specific T Cell Activation

In a plate-bound activation assay using DO11.10 hybridoma T cells, the OVA (329-337) peptide (register 2) elicited a robust activation response. In stark contrast, the alternative binding registers (registers 1 and 3) derived from the OVA 323-339 peptide failed to induce any detectable T cell response. The full-length OVA 323-339 peptide and register 4 peptide demonstrated a 2-3 log reduction in T cell recognition compared to the OVA (329-337) core epitope [1].

T cell activation
Head-to-head
2–3 log lower recognition
Supports epitope-specific activation review
Full-length OVA 323-339 and non-register 2 peptides showed minimal response
T Cell Activation MHC Class II Epitope Mapping CD4+ T Cell Response

CD4+ T Cell Tetramer Staining

MHC class II tetramers (pMHCT-2) loaded with OVA (329-337) (register 2) successfully stained naive DO11.10 transgenic T cells, achieving a staining intensity and percentage that matched the gold-standard anti-idiotype antibody (KJ1-26). In comparison, tetramers loaded with the full-length OVA 323-339 peptide (from the NIH Tetramer Core Facility) failed to provide effective staining, resulting in only weak staining of less than 50% of the cells even at the highest concentrations [1].

Tetramer staining
Head-to-head
329-337 tetramer matched anti-idiotype control
Enables detection of low-frequency CD4+ T cells
OVA 323-339 tetramer stained
TCR affinity
Cross-study comparable
KD = 4.95 ± 2.0 μM
Quantitative benchmark for SPR-based studies
Measured with I-A(d)/OVA 329-337 and DO11.10 TCR; n=3 independent experiments
Epitope mapping
Supporting evidence
Glu333 primary TCR contact; His331 secondary
Enables rational altered peptide ligand design
Truncation and substitution analysis defined minimal core
MHC Tetramer Staining CD4+ T Cell Detection Flow Cytometry

TCR-pMHC Binding Affinity

The binding affinity between the DO11.10 TCR and the I-A(d)/OVA (329-337) complex was precisely quantified using surface plasmon resonance (SPR). The determined equilibrium dissociation constant (K(D)) is 4.95 ± 2.0 μM, derived from kinetic rate constants (K(ass) = 5.90 ± 1.5 × 10³ M·s⁻¹ and K(diss) = 0.028 s⁻¹) across three independent experiments [1]. This value provides a benchmark for comparing the interaction strength of this widely used model antigen with its cognate TCR.

TCR affinity
Cross-study comparable
KD = 4.95 ± 2.0 μM
Quantitative benchmark for SPR-based studies
Measured with I-A(d)/OVA 329-337 and DO11.10 TCR; n=3 independent experiments
TCR-pMHC Affinity Surface Plasmon Resonance Molecular Interaction

Altered Peptide Ligand Design

Systematic truncation and single amino acid substitution analysis of the OVA 323-339 peptide pinpointed the OVA (329-337) sequence as the minimal core epitope required for recognition by both DO11.10 and OT-II T cells. This study further identified amino acid 333 (Glu) as the primary TCR contact residue and amino acid 331 (His) as an important secondary contact residue [1]. This granular definition is absent when using the longer peptide.

Epitope mapping
Supporting evidence
Glu333 primary TCR contact; His331 secondary
Enables rational altered peptide ligand design
Truncation and substitution analysis defined minimal core
Epitope Mapping Altered Peptide Ligands TCR Engineering

Applications of OVA (329-337)


CD4+ T Cell Quantification

In studies requiring precise enumeration of endogenous or adoptively transferred OVA-specific CD4+ T cells, OVA (329-337) is mandatory for constructing effective MHC class II tetramers. As shown, tetramers prepared with the full-length OVA 323-339 peptide fail to stain a majority of antigen-specific cells, leading to significant underestimation of the response magnitude [2]. Using OVA (329-337) ensures that tetramer staining accurately reflects the true frequency of OVA-specific T cells, matching the sensitivity of anti-TCR clonotypic antibodies [2].

Naive T Cell Priming and Differentiation

For in vitro assays aimed at dissecting the molecular signals required for naive CD4+ T cell priming, differentiation, or tolerance induction, OVA (329-337) provides a consistent and maximal activation signal. The use of OVA 323-339 introduces variability due to the presentation of multiple registers, with the dominant register 2 (329-337) being only a fraction of the total pMHC complexes. This results in a 2-3 log weaker activation signal [2]. OVA (329-337) guarantees that all presented peptide is in the immunodominant register, ensuring reproducible and interpretable T cell activation kinetics.

TCR-pMHC Biophysical Analysis

Quantitative biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), require a homogeneous population of pMHC complexes to yield accurate kinetic and thermodynamic parameters. OVA (329-337) forms a single, defined complex with I-A(d) or I-A(b), allowing for the precise measurement of a K(D) value of 4.95 μM [2]. This benchmark is essential for researchers engineering high-affinity TCRs for adoptive cell therapy or designing TCR mimic antibodies. Using the heterogeneous OVA 323-339 peptide would confound such analyses with multiple overlapping binding events.

Altered Peptide Ligand Design and Testing

The identification of OVA (329-337) as the minimal epitope and the mapping of its TCR contact residues (e.g., Glu333 as the primary contact) [2] provides a clear blueprint for generating APLs. By systematically substituting these residues, researchers can create a panel of ligands with graded affinities for the DO11.10 or OT-II TCR. These APLs are invaluable tools for dissecting the relationship between TCR signal strength and T cell fate decisions (e.g., activation, anergy, or differentiation). This level of molecular precision is unattainable when starting with the longer, multi-register OVA 323-339 peptide.

Application
Selection Property
Validation Focus
CD4+ T cell enumeration by tetramer
Defined single-register epitope for homogeneous pMHC complexes
Staining intensity comparable to anti-clonotypic antibody; avoids false negatives
Naive T cell priming and differentiation assays
Maximal, uniform TCR engagement without register heterogeneity
Reproducible activation kinetics; eliminates confounding weak signals
TCR-pMHC biophysical measurements (SPR, ITC)
Single, homogeneous complex yields accurate kinetic constants
Benchmark affinity (KD) determination; supports TCR engineering studies
Altered peptide ligand (APL) design
Known TCR contact residues (Glu333, His331) enable rational substitution
Graded affinity panels for signal strength vs. T cell fate analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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